Compound CID 69921151 is a chemical entity cataloged in the PubChem database, recognized for its distinctive properties and potential applications across various scientific domains, including chemistry, biology, and medicine. Its molecular formula is , with a molecular weight of approximately 387.7 g/mol. The compound's structure and characteristics make it a subject of significant interest among researchers seeking to explore its utility in organic synthesis and drug development.
CID 69921151 is classified under several chemical categories based on its structural features and functional groups. It is primarily categorized as an organosulfur compound due to the presence of a sulfur atom in its structure. Additionally, it may be classified as a magnesium complex because of the coordination of magnesium ions within its molecular framework. The compound's classification aids researchers in understanding its potential interactions and reactivity patterns within biological systems .
The synthesis of CID 69921151 involves specific routes and reaction conditions. A common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction proceeds through C-H alkylation facilitated by mechanical grinding techniques, utilizing a manganese catalyst along with magnesium metal and other reagents.
Key steps in the synthesis process include:
Industrial production methods may involve scaling up these laboratory procedures to optimize yield and purity while ensuring compliance with industrial standards.
The molecular structure of CID 69921151 can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.7 g/mol |
| InChI | InChI=1S/C17H19N3O3S.Mg.H2O/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;/h5-8H,9H2,1-4H3,(H,19,20);;1H2/t24-;;/m0../s1 |
| InChI Key | NXEKJOMBXDLYAM-ASMAMLKCSA-N |
| Isomeric SMILES | CC1=CN=C(C(=C1OC)C)CS@C2=NC3=C(N2)C=C(C=C3)OC.O.[Mg] |
This structural data indicates the compound's complexity, including multiple functional groups that contribute to its chemical behavior.
CID 69921151 participates in various chemical reactions, including:
The choice of reagents and reaction conditions significantly influences the products formed. For instance:
The mechanism of action for CID 69921151 involves its interaction with specific molecular targets, potentially binding to receptors or enzymes within biological systems. This binding may modulate their activity, leading to various biological effects. Detailed studies are necessary to elucidate the precise molecular mechanisms involved, which may include pathways related to cellular signaling or metabolic processes.
CID 69921151 exhibits several notable physical properties:
The compound's chemical properties include:
Relevant analytical techniques such as spectroscopy (NMR, IR) and chromatography are often employed to characterize these properties further.
CID 69921151 has diverse applications across several scientific fields:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: